![molecular formula C15H18O4 B15052226 5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B15052226.png)
5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate is a chemical compound with the molecular formula C15H18O4 and a molecular weight of 262.3 g/mol This compound is known for its unique structure, which includes a seven-membered oxepin ring fused to a benzene ring, and an ester group derived from pivalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzannelated six-membered hydrocarbon ring with suitable reagents to induce recyclization into the desired seven-membered oxepin structure . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve bulk synthesis techniques. These methods focus on scaling up the laboratory procedures while maintaining the quality and consistency of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxepin derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in alcohol derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted oxepin derivatives, alcohols, and amides. These products can be further utilized in different applications or as intermediates in more complex synthetic pathways .
Wissenschaftliche Forschungsanwendungen
5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate involves its interaction with molecular targets such as enzymes and receptors. The compound’s oxepin ring can form hydrogen bonds and hydrophobic interactions with target molecules, influencing their activity and function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate: Similar structure but with a methyl group at the 9-position.
5-Oxo-2,3,4,5-tetrahydrobenzo[b]thiepin-8-yl pivalate: Contains a sulfur atom in place of the oxygen in the oxepin ring.
Uniqueness
5-Oxo-2,3,4,5-tetrahydrobenzo[b]oxepin-8-yl pivalate is unique due to its specific oxepin structure and the presence of the pivalate ester group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C15H18O4 |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
(5-oxo-3,4-dihydro-2H-1-benzoxepin-8-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C15H18O4/c1-15(2,3)14(17)19-10-6-7-11-12(16)5-4-8-18-13(11)9-10/h6-7,9H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
JHESWNPIQAQXQM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


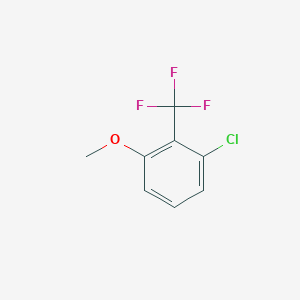
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052154.png)
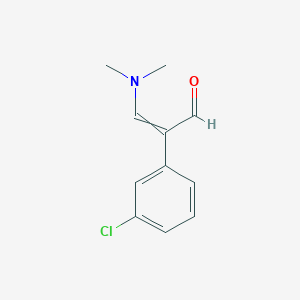
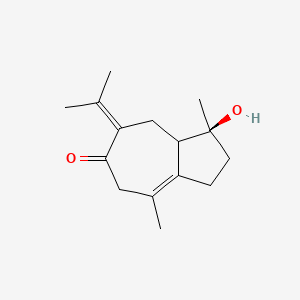
![(3R,5S,8S)-3-ethyl-5-quinolin-4-yl-4-oxa-1-azatricyclo[4.4.0.03,8]decane](/img/structure/B15052166.png)
![[(3-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B15052169.png)
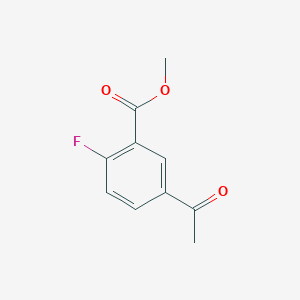

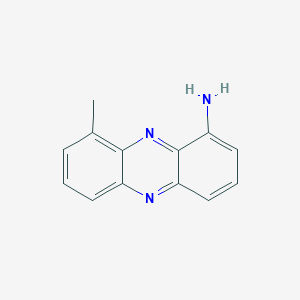
![6-fluoro-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15052188.png)
![2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane](/img/structure/B15052194.png)
![3-(pyridin-3-yl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15052195.png)
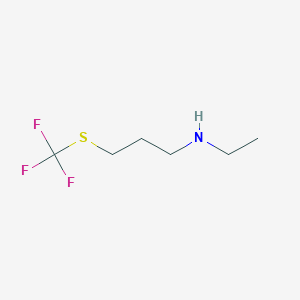
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B15052217.png)
